methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate
Description
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 2,4-dioxo-1H-pyrido[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H7N3O4/c1-16-8(14)4-2-5-6(10-3-4)7(13)12-9(15)11-5/h2-3H,1H3,(H2,11,12,13,15) |
InChI Key |
KQCRBBXLHCVLFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=O)NC(=O)N2)N=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate can be achieved through various methods. One common approach involves the one-pot coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . This method yields the desired compound in high yields and is operationally simple and efficient .
Chemical Reactions Analysis
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various fused heterocycles . In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer agent . Its diverse biological properties make it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of dihydrofolate reductases, which play a crucial role in DNA synthesis and repair . By inhibiting these enzymes, the compound can exert its therapeutic effects .
Comparison with Similar Compounds
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate can be compared with other similar compounds such as pyrido[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups . The unique properties of this compound, such as its high yield synthesis and diverse biological activities, make it a valuable compound for various applications .
Biological Activity
Methyl 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C9H7N3O4
- Molecular Weight : 221.17 g/mol
- IUPAC Name : 1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid
- PubChem CID : 24697601
Antitumor Activity
Recent studies have demonstrated that methyl 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate exhibits notable antitumor properties. In vitro assays have shown that it inhibits various cancer cell lines through mechanisms involving the inhibition of key kinases.
Table 1: Antitumor Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A1 | NCI-H1975 | 0.297 | EGFR inhibition |
| B1 | A549 | 0.440 | EGFR L858R/T790M inhibition |
| B7 | NCI-H460 | >50 | Selective for EGFR WT |
The compound has been shown to selectively inhibit the growth of tumor cells with mutated EGFR (Epidermal Growth Factor Receptor), which is a common target in cancer therapy. The IC50 values indicate that it is particularly effective against the NCI-H1975 cell line.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown inhibitory activity against dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation.
Table 2: Enzyme Inhibition Data
These findings highlight the compound's potential as a dual-action agent targeting both cancer cell proliferation and specific metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of methyl 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate is essential for optimizing its biological activity. Modifications to the pyridopyrimidine core can significantly affect its potency and selectivity.
Key Findings from SAR Studies
- Substituent Variations : The introduction of different functional groups at specific positions on the pyridopyrimidine ring has been shown to enhance inhibitory activity.
- Conformational Adaptations : Rigidity in certain substituents can lead to improved binding affinity to target enzymes.
- Hydrophobic Interactions : Compounds with increased hydrophobicity tend to exhibit better cellular uptake and retention.
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on mice bearing xenograft tumors showed that administration of methyl 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate resulted in significant tumor regression compared to controls. The mechanism was attributed to its ability to induce apoptosis in tumor cells while sparing normal cells.
Case Study 2: Combination Therapy
In combination with standard chemotherapy agents like cisplatin and doxorubicin, this compound has shown synergistic effects leading to enhanced therapeutic outcomes in preclinical models of lung cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
